molecular formula C7H5F2N3 B1279364 6,7-difluoro-1H-indazol-3-amine CAS No. 706805-37-0

6,7-difluoro-1H-indazol-3-amine

Cat. No.: B1279364
CAS No.: 706805-37-0
M. Wt: 169.13 g/mol
InChI Key: SVCNLECORJCINH-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

3-Amino-6,7-difluoro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with tyrosine kinase enzymes, where 3-Amino-6,7-difluoro-1H-indazole acts as a hinge-binding fragment, effectively inhibiting the enzyme’s activity . This interaction is critical in modulating signal transduction pathways that are often dysregulated in cancer cells. Additionally, 3-Amino-6,7-difluoro-1H-indazole has been shown to interact with indoleamine 2,3-dioxygenase 1, an enzyme involved in tryptophan metabolism, thereby influencing immune responses .

Cellular Effects

The effects of 3-Amino-6,7-difluoro-1H-indazole on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound affects cell signaling pathways, particularly those involving tyrosine kinases, leading to altered gene expression and disrupted cellular metabolism . In immune cells, 3-Amino-6,7-difluoro-1H-indazole modulates the kynurenine pathway, impacting immune cell function and potentially enhancing anti-tumor immunity .

Molecular Mechanism

At the molecular level, 3-Amino-6,7-difluoro-1H-indazole exerts its effects through several mechanisms. It binds to the active sites of enzymes such as tyrosine kinases and indoleamine 2,3-dioxygenase 1, inhibiting their activity . This binding leads to the inhibition of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis in cancer cells. Additionally, 3-Amino-6,7-difluoro-1H-indazole influences gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-6,7-difluoro-1H-indazole have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that continuous exposure to 3-Amino-6,7-difluoro-1H-indazole can lead to sustained inhibition of cell proliferation and prolonged induction of apoptosis in cancer cells . The compound’s effects on cellular function may diminish over extended periods, suggesting potential adaptive responses by the cells .

Dosage Effects in Animal Models

The effects of 3-Amino-6,7-difluoro-1H-indazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

3-Amino-6,7-difluoro-1H-indazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . These interactions can influence the overall metabolic state of the cell and contribute to the compound’s therapeutic effects.

Transport and Distribution

Within cells and tissues, 3-Amino-6,7-difluoro-1H-indazole is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 3-Amino-6,7-difluoro-1H-indazole plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-1H-indazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-difluoroaniline with hydrazine hydrate under reflux conditions, followed by cyclization with a suitable reagent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

6,7-Difluoro-1H-indazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,7-difluoro-1H-indazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to its biological effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-amine: A closely related compound with similar biological activities.

    6,7-dichloro-1H-indazol-3-amine: Another derivative with different halogen substitutions.

    6,7-dimethyl-1H-indazol-3-amine: A compound with methyl groups instead of halogens

Uniqueness

6,7-Difluoro-1H-indazol-3-amine is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. Fluorine atoms can also influence the compound’s electronic properties, making it distinct from other indazole derivatives .

Properties

IUPAC Name

6,7-difluoro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCNLECORJCINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=NN2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439179
Record name 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706805-37-0
Record name 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.32 cm3 of hydrazine monohydrate is added to 0.46 cm3 of 2,3,4-trifluorobenzonitrile in 10 cm3 of absolute ethanol. The medium is heated at about 75° C. for 17 hours and then 10 cm3 of ethyl acetate, 5 cm3 of tetrahydrofuran and 5 cm3 of distilled water are added. The organic phase is separated out after settling of the phases has taken place, and is washed again with 10 cm3 of distilled water and then with 10 cm3 of saturated aqueous sodium chloride solution. The organic phase is separated out after settling of the phases has taken place, dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2 kPa; 50° C.). The residue obtained is purified by chromatography under an argon pressure of 50 kPa, on a column of silica gel (particle size 40-60 μm; diameter 1.5 cm), eluting with a cyclohexane/ethyl acetate mixture (50/50 by volume). The fractions containing the expected product are combined and then evaporated under reduced pressure (2 kPa; 40° C.); after drying (90 Pa; 40° C.), 100 mg of 6,7-difluoro-1H-indazole-3-amine are obtained in the form of a white solid melting at 183° C.
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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